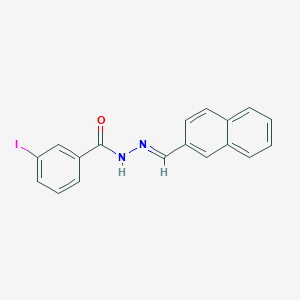

3-iodo-N'-(2-naphthylmethylene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

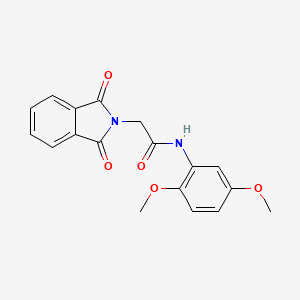

The synthesis of N'-(2-naphthylmethylene)benzohydrazide derivatives often involves the condensation reaction of naphthaldehyde with benzohydrazide in the presence of a catalyst or under reflux conditions. For example, a study demonstrated the condensation reaction of 2-naphthaldehyde with benzohydrazide, yielding the Schiff base N'-(2-naphthylidene)benzohydrazide with high yield. This synthesis forms the basis for further derivatization and complexation with metals (Babu et al., 2017).

Molecular Structure Analysis

The molecular and crystal structures of benzohydrazide derivatives can be explored through single-crystal X-ray crystallography. Studies have shown that these compounds often exhibit close to planar naphthalene frameworks and can form various hydrogen bonds, contributing to their stability and reactivity. Crystal structure analysis also reveals the orientation of substituents and the overall geometry of the molecules, which is crucial for understanding their chemical behavior (Zazouli et al., 2021).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, including catalysis and formation of metal complexes. For instance, cyclopalladated complexes derived from N'-(2-naphthylidene)benzohydrazide have shown effective catalytic activities for Suzuki-Miyaura cross-coupling reactions. These reactions are essential for creating complex organic molecules and intermediates in pharmaceutical synthesis (Babu et al., 2017).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

- The compound is involved in the study of solvent-dependent chemoselectivity in ruthenium-catalyzed cyclization, indicating its utility in organic synthesis and catalysis (Lin, Maddirala, & Liu, 2005).

- It is also used in synthesizing cyclopalladated complexes, which have catalytic activities in various chemical reactions (Babu, Rao, Keesara, & Pal, 2017).

Molecular Docking and Biological Evaluation

- N'-Arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides, related to the compound , have been synthesized and evaluated for anti-inflammatory activities, with significant findings in molecular docking studies against COX-2 (Devi et al., 2020).

Organic Photovoltaics

- The compound is relevant in the development of naphtho[1,2‐b:5,6‐b′]dithiophene, a building block for organic solar cells, showcasing its potential in the field of renewable energy (Zhu et al., 2018).

Chemical Detection and Imaging

- A hydrazine-bridged anthranilic acid–naphthalene conjugate, related to the compound, shows potential in the detection of Al3+ ions, indicating applications in chemical sensing and imaging (Bhattacharyya, Makhal, & Guchhait, 2018).

Porous Material Development

- In the creation of covalent organic frameworks, hydrazone linkages, which are structurally related to the compound, play a significant role, implying its relevance in material science (Uribe-Romo et al., 2011).

Photocatalysis

- The compound is associated with light-induced hetero-Diels-Alder cycloaddition, a significant reaction in photocatalysis (Arumugam & Popik, 2011).

Computational Chemistry and Crystallography

- Synthesis of benzohydrazide/benzoic acid derivatives, including studies on their crystal structure and DFT computational analysis, indicates the compound's role in advanced chemical analysis (Zazouli, Lâallam, & Ketatni, 2021).

Single-Molecule Magnet Behavior

- Dysprosium(iii) complexes derived from related compounds show single-molecule magnet behavior, suggesting applications in quantum computing and data storage (Zou et al., 2012).

Lewis Acid Catalysis

- The compound is relevant in studies on Lewis acid catalysis in microporous metal-organic frameworks, important in various industrial chemical processes (Horike et al., 2008).

Eigenschaften

IUPAC Name |

3-iodo-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13IN2O/c19-17-7-3-6-16(11-17)18(22)21-20-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOWYGFYLOABDD-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)